REACTION_CXSMILES
|
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[CH3:15]S(O)(=O)=O>CO>[C:1]([CH:3]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)[CH2:4][C:5]([O:7][CH3:15])=[O:6])#[N:2]
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Name
|
|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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C(#N)C(CC(=O)O)C1=CC=C(C=C1)O
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 50 mL RB flask fitted with magnetic stirrer
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 1 h
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Duration
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1 h
|
Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated
|
Type
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DISTILLATION
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Details
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to distill off the solvent
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Type
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ADDITION
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Details
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Water (10 mL) was added
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (25 mL)
|
Type
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WASH
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Details
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The organic layer was washed with water (5 mL) and saturated brine solution (5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC(=O)OC)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |